ERK-2 Kinase Inhibition: Potency Translation to Synthetically Elaborated Analogs Carrying the 4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine Scaffold
When the scaffold is synthetically elaborated at the 4-position, the resulting inhibitors achieve sub-nanomolar potency against ERK-2. For instance, compound BDBM383314 (I-108 S) incorporating the core scaffold exhibits an IC50 of 0.020 nM . In contrast, an analog with a reduced ring system at the same position (BDBM383229, I-15 R) shows an IC50 of 2.24 nM, a >100-fold loss in potency . Another derivative with a phenyl substituent (BDBM365021, I-1 R) shows an IC50 of 179 nM, nearly 9,000-fold less potent . This demonstrates that the 4-chloro handle enables installation of potency-optimizing motifs that are not possible with pre-functionalized analogs.
| Evidence Dimension | ERK-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Derivative BDBM383314: IC50 = 0.020 nM |
| Comparator Or Baseline | BDBM383229 (I-15 R): IC50 = 2.24 nM; BDBM365021 (I-1 R): IC50 = 179 nM |
| Quantified Difference | 112-fold and 8,950-fold more potent, respectively |
| Conditions | Human ERK-2 enzymatic assay, recombinant n-terminal 6-His fusion protein |
Why This Matters
The 4-chloro leaving group is a critical synthetic node that enables access to ultra-potent leads, far exceeding the potency ceiling of pre-functionalized analogs available for direct purchase.
- [1] BindingDB. BDBM383314: 4-(9-(4-fluorophenoxy)-8,9-dihydro-7H-6-oxa-1,2,2a1-triazabenzo[cd]azulen-4-yl)-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine; IC50 = 0.020 nM (ERK-2). US Patents US10278975, US11376260. View Source
- [2] BindingDB. BDBM383229: 4-(3-benzyl-3,4-dihydro-5-oxa-1,2,2a1-triazaacenaphthylen-7-yl)-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine; IC50 = 2.24 nM (ERK-2). US Patent US10278975. View Source
- [3] BindingDB. BDBM365021: N-(1-methyl-1H-pyrazol-5-yl)-4-(3-phenyl-4,5-dihydro-3H-1,2,2a1,5-tetraazaacenaphthylen-7-yl)pyrimidin-2-amine; IC50 = 179 nM (ERK-2). US Patent US10278975. View Source
